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Compound of Interest

Compound Name: 6-Chloro-1-methyl-1H-indole

Cat. No.: B142574 Get Quote

CAS Number: 155868-51-2

This technical guide provides a comprehensive overview of 6-Chloro-1-methyl-1H-indole, a

heterocyclic compound of interest in medicinal chemistry and drug development. This

document is intended for researchers, scientists, and professionals in the field, offering detailed

information on its chemical properties, synthesis, and potential biological applications.

Core Chemical and Physical Properties
6-Chloro-1-methyl-1H-indole is a substituted indole derivative. The presence of a chlorine

atom at the 6-position and a methyl group on the indole nitrogen significantly influences its

physicochemical characteristics, which are crucial for its behavior in biological systems and for

the design of synthetic routes.

Physicochemical Data Summary
The quantitative properties of 6-Chloro-1-methyl-1H-indole are summarized in the table below

for easy reference and comparison.
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Property Value Source(s)

CAS Number 155868-51-2 [1][2][3]

Molecular Formula C₉H₈ClN [1][2]

Molecular Weight 165.62 g/mol [1][2]

Appearance Light yellow to yellow liquid ChemicalBook

Boiling Point 278.44 °C at 760 mmHg ECHEMI

Density 1.187 g/cm³ ECHEMI

Storage Temperature 2-8°C (protect from light) ChemicalBook

XLogP3 3.3 [1]

Polar Surface Area 4.93 Å² [2]

Vapour Pressure 0.007 mmHg at 25°C [2]

Refractive Index 1.593 [2]

InChI

InChI=1S/C9H8ClN/c1-11-5-4-

7-2-3-8(10)6-9(7)11/h2-

6H,1H3

[1]

InChIKey
YDLOPHRVGMIZDX-

UHFFFAOYSA-N
[1]

Canonical SMILES CN1C=CC2=C1C=C(C=C2)Cl [1]

Synthesis and Experimental Protocols
The primary route for synthesizing 6-Chloro-1-methyl-1H-indole involves the N-methylation of

its precursor, 6-chloro-1H-indole. The use of dimethyl carbonate as a methylating agent offers

an effective method.

Experimental Protocol: Synthesis of 6-Chloro-1-methyl-
1H-indole
This protocol is adapted from a patented methylation process for indole compounds.
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Materials:

6-Chloroindole (1.0 g, 6.59 mmol)

Potassium carbonate (0.5 g)

N,N-dimethylformamide (DMF) (10 mL)

Dimethyl carbonate (DMC) (1.7 mL, 20.21 mmol)

tert-Butyl methyl ether (TBME)

Deionized water

Round-bottom flask with reflux condenser

Stirring apparatus and heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask, add 6-chloroindole (1.0 g), potassium carbonate (0.5 g), N,N-

dimethylformamide (10 mL), and dimethyl carbonate (1.7 mL).

Stir the mixture and heat it to reflux at approximately 130°C.

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until

the starting 6-chloroindole is consumed (approximately 3.5 hours).

Once the reaction is complete, cool the mixture to approximately 3°C using an ice bath.

Add 50 mL of ice-cold water to the flask. An oily suspension should form.

Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl

ether (40 mL).
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Separate the organic layer and wash it three times with 25 mL portions of water.

Dry the organic layer over anhydrous sodium sulfate.

Evaporate the solvent under vacuum using a rotary evaporator to yield 6-Chloro-1-methyl-
1H-indole as a light yellow oil. The expected yield is approximately 1.05 g (96.1%).
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Synthesis workflow for 6-Chloro-1-methyl-1H-indole.

Biological Activity and Drug Development Potential
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While specific biological data for 6-Chloro-1-methyl-1H-indole is not extensively published,

the indole scaffold is a well-established pharmacophore present in numerous biologically active

compounds.[4] The activity of structurally related compounds provides a strong rationale for

investigating the potential of this specific molecule.

Anticancer Potential: Many indole derivatives exhibit potent anticancer activity.[5][6] Research

on related compounds suggests that the 6-chloro-indole scaffold can be a key component of

tubulin polymerization inhibitors.[7] Furthermore, studies have shown that N-methylation of the

indole ring can significantly enhance anticancer activity, in some cases by as much as 60-fold

compared to the unsubstituted counterpart.[5] This suggests that 6-Chloro-1-methyl-1H-
indole could be a promising candidate for evaluation as an antiproliferative agent, potentially

acting through the disruption of microtubule dynamics.

Antimicrobial Activity: Halogenated indoles have demonstrated a range of antimicrobial and

antibiofilm activities.[8][9] Chloroindoles, in particular, have shown inhibitory effects against

various bacteria, including pathogenic strains like Vibrio parahaemolyticus.[8] The presence of

the chlorine atom in the 6-position of 6-Chloro-1-methyl-1H-indole suggests it may possess

antibacterial properties worth investigating.

Proposed Signaling Pathway for Investigation
Indole derivatives are known to inhibit various signaling pathways crucial for cancer cell

survival and proliferation, such as those mediated by protein kinases. Dysregulation of kinase

signaling is a hallmark of many cancers. The diagram below illustrates a generic receptor

tyrosine kinase (RTK) pathway, a common target for indole-based inhibitors. It is hypothesized

that compounds like 6-Chloro-1-methyl-1H-indole could act as inhibitors at the kinase

domain, blocking downstream signaling.
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Proposed inhibition of a generic RTK signaling pathway.
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Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 6-Chloro-1-methyl-1H-indole, a series of standardized

in vitro assays are recommended.

Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of the compound on cancer cell lines.

Materials:

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

Complete cell culture medium (e.g., DMEM with 10% FBS)

6-Chloro-1-methyl-1H-indole stock solution (e.g., 10 mM in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24

hours.

Prepare serial dilutions of 6-Chloro-1-methyl-1H-indole in the complete medium.

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

Include a vehicle control (DMSO) and a blank (medium only).

Incubate the plate for 48-72 hours at 37°C.

Add 20 µL of MTT solution to each well and incubate for 4 hours.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay
This protocol can be used to determine if the compound inhibits the activity of a specific protein

kinase (e.g., EGFR, VEGFR).

Materials:

Recombinant protein kinase and its specific substrate

ATP

Kinase assay buffer

6-Chloro-1-methyl-1H-indole stock solution

Kinase activity detection kit (e.g., ADP-Glo™)

White, opaque 96-well plates

Luminometer

Procedure:

Prepare serial dilutions of 6-Chloro-1-methyl-1H-indole in the kinase assay buffer.

In a 96-well plate, add the kinase, its substrate, and the diluted compound or vehicle control.

Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature.

Initiate the kinase reaction by adding ATP to each well.
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Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme.

Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-

Glo™, following the manufacturer's instructions.

Measure the luminescent signal, which is proportional to kinase activity.

Calculate the percentage of kinase inhibition for each compound concentration and

determine the IC₅₀ value.

Protocol 3: Antibacterial Minimum Inhibitory
Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible

growth of a microorganism.

Materials:

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

Bacterial growth medium (e.g., Mueller-Hinton Broth)

6-Chloro-1-methyl-1H-indole stock solution

96-well microtiter plates

Spectrophotometer (plate reader)

Procedure:

Prepare a two-fold serial dilution of 6-Chloro-1-methyl-1H-indole in the growth medium in a

96-well plate.

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

Add the bacterial inoculum to each well containing the diluted compound. Include a positive

control (bacteria with no compound) and a negative control (medium only).
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Incubate the plate at 37°C for 18-24 hours.

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity

(no bacterial growth). The absorbance can also be read at 600 nm.

This technical guide serves as a foundational resource for the scientific exploration of 6-
Chloro-1-methyl-1H-indole. The provided data and protocols are intended to facilitate further

research into its synthesis, characterization, and potential as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Page loading... [guidechem.com]

3. 6-Chloro-1-methyl-1H-indole CAS#: 155868-51-2 [amp.chemicalbook.com]

4. researchgate.net [researchgate.net]

5. Target-based anticancer indole derivatives and insight into structure‒activity relationship:
A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-
indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

8. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus -
PMC [pmc.ncbi.nlm.nih.gov]

9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐
Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [6-Chloro-1-methyl-1H-indole: A Technical Guide for
Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142574#6-chloro-1-methyl-1h-indole-cas-number-
and-properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b142574?utm_src=pdf-body
https://www.benchchem.com/product/b142574?utm_src=pdf-body
https://www.benchchem.com/product/b142574?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-1-methyl-1H-indole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-1-methyl-1H-indole
https://www.guidechem.com/encyclopedia/6-chloro-1-methyl-1h-indole-dic418907.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81457566_EN.htm
https://www.researchgate.net/publication/365892260_Recent_advancements_on_biological_activity_of_indole_and_their_derivatives_A_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC9293743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9293743/
https://www.mdpi.com/1424-8247/17/7/922
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8365150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8365150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12673945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12673945/
https://www.benchchem.com/product/b142574#6-chloro-1-methyl-1h-indole-cas-number-and-properties
https://www.benchchem.com/product/b142574#6-chloro-1-methyl-1h-indole-cas-number-and-properties
https://www.benchchem.com/product/b142574#6-chloro-1-methyl-1h-indole-cas-number-and-properties
https://www.benchchem.com/product/b142574#6-chloro-1-methyl-1h-indole-cas-number-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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